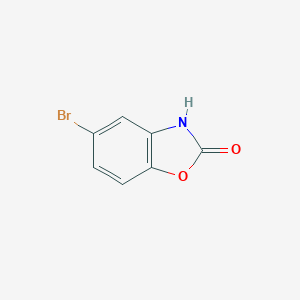

5-Bromo-2-benzoxazolinone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHTZWJRUUOALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163679 | |

| Record name | 2-Benzoxazolinone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14733-73-4 | |

| Record name | 5-Bromo-2-benzoxazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14733-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinone, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-benzoxazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-benzoxazolinone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available data on 5-Bromo-2-benzoxazolinone, a heterocyclic organic compound with applications in organic synthesis and potential as an intermediate for pharmaceuticals and agrochemicals.[1]

Chemical Structure and Properties

This compound is characterized by a benzene ring fused to a 1,3-oxazole moiety, with a bromine atom substituted at the 5-position.[1] This substitution influences the compound's reactivity and solubility.[1] The presence of the bromine atom can enhance its electrophilic properties, making it a useful reagent in nucleophilic substitution reactions.[1]

Structure:

-

IUPAC Name: 5-bromo-1,3-benzoxazol-2(3H)-one[2]

-

Synonyms: 5-Bromo-2(3H)-benzoxazolone, 5-Bromo-2-benzoxazolone, 5-Bromo-2-hydroxybenzoxazole

The structural representation and key identifiers are provided in the table below.

Table 1: Chemical Structure and Identifiers

| Identifier | Value |

| Molecular Formula | C₇H₄BrNO₂[1] |

| SMILES | O=C1OC=2C(N1)=CC(Br)=CC2[1] |

| InChI | InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) |

| InChIKey | DMHTZWJRUUOALC-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 214.02 g/mol | [2] |

| Appearance | White to off-white or yellow to orange crystalline solid/powder | |

| Melting Point | 218-222 °C | |

| Purity | Commonly available in 97% or >98% purity | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and acetone; limited solubility in polar solvents. Quantitative data is not readily available. | [3] |

Experimental Data

Spectral Analysis

Detailed experimental spectral data for this compound is not widely available in public repositories. However, based on the known structure, the following characteristic spectral features are expected:

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H group (around 3100-3500 cm⁻¹), the carbonyl (C=O) group of the cyclic carbamate (around 1710-1770 cm⁻¹), and C-Br stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the aromatic protons and the N-H proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the other carbons in the heterocyclic ring.

-

Note: Specific, citable spectral data for this compound could not be located in the available literature.

Synthesis and Reactivity

For this compound, a plausible synthetic route would start from 2-amino-4-bromophenol.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol:

Note: A detailed, citable experimental protocol for the synthesis of this compound could not be identified in the publicly available scientific literature. The following is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized.

-

Reaction Setup: To a solution of 2-amino-4-bromophenol in a suitable aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., triethylamine) is added.

-

Addition of Carbonylating Agent: A carbonylating agent, such as triphosgene or carbonyldiimidazole (CDI), dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period of time until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Biological Activity and Potential Applications

Derivatives of benzoxazolinone are known to exhibit a range of biological activities, including antibacterial, antifungal, and herbicidal properties.[4] Some have been investigated for a variety of pharmacological applications. However, specific signaling pathways or detailed mechanisms of action for this compound are not well-documented in the available literature. Its primary documented use is as a building block in organic synthesis.

Potential Logical Pathway for Bioactivity Screening

Caption: Logical workflow for the investigation of biological activity.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Acute toxicity, oral | 4 |

| Serious eye damage/eye irritation | 2A |

References

5-Bromo-2(3H)-benzoxazolone CAS number 14733-73-4

An In-depth Technical Guide on 5-Bromo-2(3H)-benzoxazolone (CAS: 14733-73-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2(3H)-benzoxazolone is a halogenated heterocyclic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities.[1] This class of compounds has garnered significant interest for its potential therapeutic applications, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The bromine substituent on the benzene ring of 5-Bromo-2(3H)-benzoxazolone can enhance its biological activity and provides a reactive site for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and potential drug candidates.[5] This guide provides a comprehensive overview of the available technical data, experimental protocols, and potential applications of 5-Bromo-2(3H)-benzoxazolone.

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of 5-Bromo-2(3H)-benzoxazolone.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 14733-73-4 | [6] |

| Molecular Formula | C₇H₄BrNO₂ | [6] |

| Molecular Weight | 214.02 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 218-222 °C | [6] |

| Purity | ≥ 97% | [6] |

| Solubility | Soluble in organic solvents like DMSO and acetone. Limited solubility in polar solvents. | [7] |

| InChI Key | DMHTZWJRUUOALC-UHFFFAOYSA-N | [6] |

| SMILES | Brc1ccc2OC(=O)Nc2c1 | [6] |

Table 2: Spectral Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. The NH proton of the oxazolone ring would appear as a broad singlet at a downfield shift, typically >10 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O) of the oxazolone ring would appear significantly downfield, around δ 154 ppm. Aromatic carbons would be in the range of δ 110-145 ppm. |

| FTIR (cm⁻¹) | N-H stretching vibration around 3200-3300 cm⁻¹. Carbonyl (C=O) stretching of the cyclic amide (lactam) around 1750-1770 cm⁻¹. C-Br stretching in the fingerprint region. Aromatic C-H and C=C stretching vibrations. |

| Mass Spec (m/z) | The molecular ion peak (M⁺) would be observed, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). Fragmentation would likely involve the loss of CO and subsequent cleavage of the heterocyclic ring. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and potential biological evaluation of 5-Bromo-2(3H)-benzoxazolone.

Synthesis and Purification

Synthesis: Cyclization of 2-Amino-4-bromophenol

This protocol describes a general method for the synthesis of benzoxazolones from 2-aminophenols using a phosgene equivalent like triphosgene. This method is adapted from established procedures for benzoxazolone synthesis.[8][9][10]

Materials:

-

2-Amino-4-bromophenol

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromophenol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF.

-

Cool the stirred solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

-

Slowly add the triphosgene solution to the cooled 2-amino-4-bromophenol solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding 1M HCl solution.

-

Extract the product with ethyl acetate or DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Recrystallization

-

Dissolve the crude 5-Bromo-2(3H)-benzoxazolone in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

- 1. thno.org [thno.org]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-2-benzoxazolinone: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-benzoxazolinone is a halogenated heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural features, characterized by a fused benzene and oxazole ring system with a bromine substituent, impart valuable chemical reactivity and a diverse range of potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside available information on its synthesis, analysis, and emerging biological significance, with a focus on its potential applications in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the bromine atom and the polar benzoxazolinone core influences its physical and chemical characteristics. A summary of its key properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO₂ | [1][2][3] |

| Molecular Weight | 214.02 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 218-222 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Qualitative data suggests solubility in organic solvents like dimethyl sulfoxide (DMSO) and acetone, with limited solubility in polar solvents. | [4] |

| CAS Number | 14733-73-4 | [1][2][3] |

Computed and Spectroscopic Properties

| Property | Value | Source(s) |

| XLogP3 | 1.9 | [2] |

| Topological Polar Surface Area | 38.3 Ų | [2] |

| ¹H NMR Spectra | Data not available for the specific compound. A spectrum for a related, more complex derivative is available. | [5] |

| ¹³C NMR Spectra | Mentioned in literature, but specific peak data is not readily available. | [2] |

| IR Spectra | Data not available. | |

| Mass Spectrometry | Data not available. |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by its benzoxazolinone core and the presence of the bromine substituent.

Reactivity of the Benzoxazolinone Core: The lactam (cyclic amide) and lactone (cyclic ester) functionalities within the oxazolinone ring provide sites for various chemical transformations. The nitrogen atom can undergo N-alkylation or N-acylation reactions, allowing for the introduction of diverse substituents.

Influence of the Bromine Substituent: The bromine atom at the 5-position significantly enhances the molecule's reactivity in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6] This facilitates the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives with tailored properties. The bromine atom also activates the aromatic ring towards nucleophilic aromatic substitution reactions.[6]

Synthesis and Purification

While a specific, detailed industrial synthesis protocol for this compound is not widely published in readily accessible literature, general synthetic strategies for benzoxazole derivatives suggest potential routes. A common approach involves the cyclization of a substituted 2-aminophenol.

Experimental Protocol: A Potential Synthetic Approach

A plausible synthesis could involve the bromination of 2-aminophenol followed by cyclization, or the use of a pre-brominated phenol derivative. The following is a generalized, conceptual workflow based on common organic synthesis techniques for related compounds.

Purification: Purification of the crude product would likely involve recrystallization from a suitable solvent system to obtain a product of high purity (≥98% as indicated by suppliers).[1]

Analytical Methods

The characterization and quality control of this compound would typically employ a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic or trifluoroacetic acid) would be employed.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the C=O of the lactam/lactone and the N-H bond.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural elucidation.

Biological Activity and Signaling Pathway Involvement

Benzoxazole and its derivatives are recognized for their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[7][8][9][10] While specific studies on this compound are limited, research on related compounds provides valuable insights into its potential therapeutic applications.

Potential Anticancer Activity and the VEGF/VEGFR-2 Signaling Pathway

A growing body of evidence suggests that some benzoxazole derivatives exert their anticancer effects by targeting key signaling pathways involved in tumor growth and angiogenesis. One of the most promising targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway is a well-established strategy in cancer therapy. Several studies have demonstrated that benzoxazole-containing compounds can act as potent inhibitors of VEGFR-2.

The proposed mechanism of action for these inhibitors often involves competitive binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor-induced angiogenesis. Given its structural similarity to other biologically active benzoxazoles, it is plausible that this compound could exhibit similar inhibitory effects on VEGFR-2 or other related kinases, making it a valuable scaffold for the development of novel anticancer agents.

Applications

The versatile chemical nature of this compound lends itself to a variety of applications in research and development:

-

Medicinal Chemistry: It serves as a key building block for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors for oncology.

-

Organic Synthesis: The reactive bromine atom makes it a valuable intermediate for creating complex heterocyclic compounds through various cross-coupling reactions.[6]

-

Fluorescent Probes: The benzoxazole core is known to exhibit fluorescence, suggesting potential applications in the development of fluorescent probes for biological imaging and assays.[1]

-

Materials Science: It can be incorporated into polymer backbones to enhance thermal stability and other material properties.[1]

-

Analytical Chemistry: It can be used as a reagent in various analytical methods.[1]

-

Environmental Monitoring: It has potential applications in the detection of pollutants.[1]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[3] It should be stored in a cool, dry, and well-ventilated area.[1]

Conclusion

This compound is a compound of significant interest with a well-defined set of physicochemical properties and broad potential for application, particularly in the realm of drug discovery. Its chemical versatility, stemming from the reactive bromine atom and the modifiable benzoxazolinone core, makes it an attractive starting point for the synthesis of compound libraries for biological screening. The emerging connection between benzoxazole derivatives and the inhibition of critical cancer-related signaling pathways, such as the VEGF/VEGFR-2 cascade, highlights the potential of this compound as a scaffold for the development of next-generation targeted therapies. Further research to fully elucidate its biological activities and to develop efficient and scalable synthetic routes will be crucial in realizing its full therapeutic and scientific potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Benzoxazolinone, 5-bromo- | C7H4BrNO2 | CID 26853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 14733-73-4 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. CAS 14733-73-4: this compound 97 | CymitQuimica [cymitquimica.com]

- 7. Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-benzoxazolinone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and a potential biological signaling pathway of 5-Bromo-2-benzoxazolinone, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Data Presentation

The fundamental molecular properties of this compound are summarized below.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₇H₄BrNO₂ | [1][2][3][4] |

| Molecular Weight | 214.02 g/mol | [1][2][3][4] |

| CAS Number | 14733-73-4 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 218-222 °C |

Experimental Protocols

A general methodology for the synthesis of benzoxazol-2(3H)-one derivatives, adaptable for this compound, is detailed below. This protocol is based on the reaction of the corresponding 2-aminophenol with a carbonylating agent.

Synthesis of 5-Bromobenzo[d]oxazol-2(3H)-one

This procedure is adapted from a general method for the synthesis of benzoxazolidin-2-ones.

Materials:

-

2-Amino-4-bromophenol

-

Ethyl imidazole-1-carboxylate (EImC)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-bromophenol (1 equivalent) in tetrahydrofuran (THF).

-

Addition of Reagents: To the solution, add potassium carbonate (K₂CO₃, 1.5 equivalents) and ethyl imidazole-1-carboxylate (EImC, 1.2 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Quench the residue with water and extract the product with ethyl acetate (2 x 100 mL).

-

Purification: Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent by rotary evaporation. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:5 v/v) as the eluent to obtain the pure this compound.

Mandatory Visualization

The following diagram illustrates a potential signaling pathway for apoptosis induction in cancer cells by a benzoxazole derivative. Benzoxazole compounds have been shown to modulate the expression of key proteins in the apoptotic cascade.

Caption: Apoptotic pathway potentially induced by a benzoxazole derivative.

References

Spectroscopic Profile of 5-Bromo-2-benzoxazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-2-benzoxazolinone. Due to the limited availability of directly published complete spectral datasets for this specific molecule, this document compiles available information and provides context through data from closely related structures and generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a brominated derivative of benzoxazolinone. The presence of the bromine atom and the benzoxazolinone core makes it an interesting scaffold for medicinal chemistry, potentially influencing its biological activity and pharmacokinetic properties.

Chemical Formula: C₇H₄BrNO₂

Molecular Weight: 214.02 g/mol

CAS Number: 14733-73-4

Spectroscopic Data Summary

Comprehensive, publicly available datasets for this compound are not readily found in a single source. The following tables summarize the expected and, where available, reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted and from Related Compounds)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10-12 | br s | - | N-H |

| ~7.3-7.5 | m | - | Aromatic C-H |

| ~7.1-7.3 | m | - | Aromatic C-H |

| ~6.9-7.1 | m | - | Aromatic C-H |

Note: Predicted values are based on standard chemical shift tables and data from similar benzoxazolinone structures. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: ¹³C NMR Data (Reported for Related Compounds)

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C=O |

| ~142 | C-O |

| ~131 | C-Br |

| ~125 | Aromatic C-H |

| ~124 | Aromatic C-H |

| ~111 | Aromatic C-H |

| ~110 | Quaternary Aromatic C |

Note: Data is inferred from spectra of similar benzoxazole derivatives. Specific assignments for this compound require experimental verification.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (Characteristic Frequencies)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~1750 | Strong | C=O Stretch (Lactam) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

| ~800 | Strong | C-H Bend (Aromatic, out-of-plane) |

| ~600 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Expected Fragmentation)

| m/z | Interpretation |

| 213/215 | [M]⁺˙ Molecular ion peak (isotopic pattern for Br) |

| 185/187 | [M - CO]⁺˙ |

| 156/158 | [M - CO - NCH]⁺˙ |

| 77 | [C₆H₅]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans will be required compared to ¹H NMR.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

-

EI: Introduce the sample (often via a direct insertion probe or after GC separation) into the ion source. Acquire the mass spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Navigating the Solubility Landscape of 5-Bromo-2-benzoxazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. 5-Bromo-2-benzoxazolinone is a moderately polar molecule, featuring a polar benzoxazolinone ring system and a nonpolar brominated benzene ring. This dual character suggests a nuanced solubility profile, with appreciable solubility in a range of organic solvents and limited solubility in highly polar or nonpolar solvents.

Predicted Solubility Profile

Based on the chemical structure of this compound and the observed solubility of similar compounds, such as 5,7-Dibromo-2-benzoxazolinone, a qualitative solubility profile can be predicted. The following table summarizes the expected solubility in a variety of common laboratory solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Soluble | These solvents can effectively solvate the polar benzoxazolinone moiety through dipole-dipole interactions, while also interacting favorably with the aromatic ring. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The hydrogen bonding capability of these solvents can interact with the amide and carbonyl groups, but the overall nonpolar character of the molecule may limit high solubility. |

| Nonpolar | Hexane, Toluene | Insoluble | The significant polarity of the benzoxazolinone ring system makes it incompatible with the nonpolar nature of these solvents. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the brominated benzene ring and the overall low polarity compared to water lead to poor aqueous solubility. |

| Aqueous Acidic | Dilute HCl | Insoluble | The molecule does not possess a basic functional group that can be protonated to form a more soluble salt. |

| Aqueous Basic | Dilute NaOH | Sparingly Soluble | The amide proton is weakly acidic and may be deprotonated by a strong base, forming a more soluble phenoxide-like salt. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following experimental protocols are recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation. Immediately dilute the aliquot with a known volume of a suitable solvent (in which the compound is freely soluble) to prevent crystallization.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Method 2: High-Throughput Screening (HTS) Solubility Assay

For rapid screening in multiple solvents, a smaller-scale method can be employed.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Assay Plate Preparation: Dispense the stock solution into a 96-well plate.

-

Solvent Addition: Add the selected test solvents to the wells.

-

Equilibration and Observation: Shake the plate for a set period and then visually or instrumentally (e.g., using a nephelometer) assess for precipitation.

-

Kinetic vs. Thermodynamic Solubility: This method can be adapted to measure either kinetic (apparent) or thermodynamic (equilibrium) solubility depending on the incubation time and the method of analysis.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This technical guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine this critical parameter accurately. The generation of precise solubility data is paramount for the successful formulation and development of new therapeutics.

The Multifaceted Mechanisms of Action of Benzoxazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a privileged scaffold, these molecules exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms of action of benzoxazolinone derivatives across various pathological conditions, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anticancer Activity

Benzoxazolinone derivatives have demonstrated potent anticancer effects through multiple mechanisms, primarily centered on the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Certain benzoxazolinone derivatives exert their anticancer effects by modulating key regulators of apoptosis and the cell cycle. One prominent mechanism involves the upregulation of the tumor suppressor protein p53 and the subsequent activation of caspases, which are key executioners of apoptosis. Additionally, some derivatives have been shown to downregulate the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), leading to cell cycle arrest and inhibition of DNA replication.[1] Another intriguing mechanism is the stabilization of G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene, which leads to the downregulation of its expression.[2][3]

Signaling Pathway

Caption: Anticancer mechanism of benzoxazolinone derivatives.

Quantitative Data

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Derivative 7 | HepG2, MCF-7, HCT-29 | < 10 | [1] |

| Derivative 15 | HepG2, MCF-7, HCT-29 | < 10 | [1] |

| Compound 3d | MCF-7 | 43.4 | [4] |

| Compound 4d | MCF-7 | 39.0 | [4] |

| Compound 3d | MDA-MB-231 | 35.9 | [4] |

| Compound 4d | MDA-MB-231 | 35.1 | [4] |

| Compound 19 | Prostate Cancer Cells | 8.4 nM (as MAGL inhibitor) | [5] |

| Compound 20 | Prostate Cancer Cells | 7.6 nM (as MAGL inhibitor) | [5] |

Experimental Protocols

This protocol is used to assess the cytotoxic effects of benzoxazolinone derivatives on cancer cell lines.[1][2][6]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzoxazolinone derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzoxazolinone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis.[7][8]

-

Materials:

-

Treated and untreated cells on coverslips or slides

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

DAPI or other nuclear counterstain

-

Fluorescence microscope

-

-

Procedure:

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Permeabilize the cells with the permeabilization solution for 5-15 minutes.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize under a fluorescence microscope. TUNEL-positive cells will show fluorescence, indicating DNA fragmentation.

-

This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.[9][10][11][12][13]

-

Materials:

-

Cell lysates from treated and untreated cells

-

Caspase-3/7 substrate (e.g., containing the DEVD sequence)

-

Assay buffer

-

Microplate reader (for colorimetric, fluorometric, or luminescent detection)

-

-

Procedure:

-

Prepare cell lysates from cells treated with benzoxazolinone derivatives.

-

In a 96-well plate, add the cell lysate to the assay buffer.

-

Add the caspase substrate to initiate the reaction.

-

Incubate at 37°C for 1-2 hours.

-

Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader. The signal intensity is proportional to the caspase activity.

-

Anti-HIV Activity

Benzoxazolinone derivatives have emerged as a novel class of anti-HIV agents, primarily targeting the HIV-1 nucleocapsid protein (NC).

Mechanism of Action: Inhibition of HIV-1 Nucleocapsid Protein (NC)

The HIV-1 nucleocapsid protein (NC) is a small, basic protein that plays a crucial role in multiple stages of the viral life cycle, including reverse transcription and viral assembly.[7][9] Benzoxazolinone derivatives have been shown to bind to the hydrophobic pocket of NC, thereby inhibiting its nucleic acid chaperone activity. This disruption prevents the proper annealing of viral RNA and DNA, ultimately suppressing viral replication.[14][15][16]

Signaling Pathway

Caption: Anti-HIV mechanism via NC protein inhibition.

Quantitative Data

| Compound ID | Assay | IC50 | Reference |

| Compound 5-06 | in vitro annealing inhibition | Low µM range | [7] |

| Compound 5-06 | Antiviral activity in HIV-infected cells | Low µM range | [7] |

Experimental Protocol

This assay measures the ability of benzoxazolinone derivatives to inhibit the nucleic acid annealing activity of the NC protein.[15]

-

Materials:

-

Recombinant HIV-1 NC protein

-

Fluorescently labeled and unlabeled complementary nucleic acid strands (e.g., TAR and cTAR)

-

Assay buffer

-

Non-denaturing polyacrylamide gel electrophoresis (PAGE) system

-

-

Procedure:

-

Pre-incubate the NC protein with various concentrations of the benzoxazolinone derivative.

-

Add the complementary nucleic acid strands to the mixture and incubate to allow for annealing.

-

Analyze the samples by non-denaturing PAGE.

-

Visualize the gel to observe the formation of the annealed duplex. Inhibition of annealing will result in a decrease in the duplex band and an increase in the single-stranded bands.

-

Anti-inflammatory Activity

Benzoxazolinone derivatives exhibit anti-inflammatory properties through the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of MD2 and Activation of Nrf2-HO-1 Pathway

One of the primary anti-inflammatory mechanisms involves the inhibition of Myeloid Differentiation Protein 2 (MD2), a co-receptor for Toll-like receptor 4 (TLR4). By binding to MD2, these derivatives prevent the recognition of lipopolysaccharide (LPS), a potent inflammatory stimulus, thereby blocking the downstream inflammatory cascade.[17] Additionally, some derivatives have been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant and anti-inflammatory response.

Signaling Pathway

Caption: Anti-inflammatory mechanisms of benzoxazolinone derivatives.

Quantitative Data

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 3c | IL-6 inhibition | 10.14 ± 0.08 | [17] |

| Compound 3d | IL-6 inhibition | 5.43 ± 0.51 | [17] |

| Compound 3g | IL-6 inhibition | 5.09 ± 0.88 | [17] |

| Compound 2c | NO inhibition | 16.43 | [18] |

| Compound 2d | NO inhibition | 14.72 | [18] |

| Compound 3d | NO inhibition | 13.44 | [18] |

| Compound 2c | iNOS inhibition | 4.605 | [18] |

| Compound 2d | iNOS inhibition | 3.342 | [18] |

| Compound 3d | iNOS inhibition | 9.733 | [18] |

| Compound 27 | TNF-α inhibition | 7.83 ± 0.95 | [19] |

| Compound 27 | IL-1β inhibition | 15.84 ± 0.82 | [19] |

Experimental Protocol

This assay determines the ability of benzoxazolinone derivatives to bind to the MD2 protein by displacing the fluorescent probe bis-ANS.[17]

-

Materials:

-

Recombinant human MD2 protein

-

bis-ANS (4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid)

-

Benzoxazolinone derivatives

-

Assay buffer

-

Fluorometer

-

-

Procedure:

-

Incubate the MD2 protein with bis-ANS to allow for binding, which results in an increase in fluorescence.

-

Add various concentrations of the benzoxazolinone derivative to the MD2/bis-ANS complex.

-

Measure the fluorescence intensity. Competitive binding of the derivative to MD2 will displace bis-ANS, leading to a decrease in fluorescence.

-

Calculate the binding affinity of the derivative based on the displacement curve.

-

Antibacterial and Antifungal Activities

Benzoxazolinone derivatives have demonstrated a range of antimicrobial activities against various bacterial and fungal strains.

Mechanism of Action

The precise molecular mechanisms underlying the antibacterial and antifungal activities of many benzoxazolinone derivatives are still under investigation. However, their efficacy is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[5][20] The lipophilicity and electronic properties of the substituents on the benzoxazolinone scaffold play a crucial role in their antimicrobial potency.[20]

Quantitative Data

Antibacterial Activity (MIC in µg/mL)

| Compound ID | E. coli | S. aureus | B. subtilis | S. Enteritidis | Reference |

| Amide derivative | Active | Active | Active | Active | [5] |

| 5-chlorobenzimidazole derivative | Active | Active | Active | Active | [5] |

| Hydrazone with 3-chloro substitution | Active | Active | Active | Active | [5] |

| Compound 8 | - | - | High MIC | - | [21] |

| Compound 13 | - | - | Lower MIC | - | [21] |

Antifungal Activity (IC50 or EC50 in µg/mL)

| Compound ID | Fungal Strain | IC50 / EC50 | Reference |

| Compound 5a | F. solani | 12.27 - 65.25 | [22] |

| Compound 5b | F. solani | 15.98 - 32.78 | [22] |

| Compound 5h | F. solani | 4.34 | [22] |

| Compound 5i | F. solani | 17.61 | [22] |

| Compound 5j | F. solani | 16.53 | [22] |

| Compound 5L | G. zeae | 20.06 | [23] |

| Compound 5o | G. zeae | 23.17 | [23] |

| Compound 5q | P. sasakii | 26.66 | [23] |

| Compound 5r | P. infestans | 15.37 | [23] |

Experimental Protocol

This protocol is used to determine the lowest concentration of a benzoxazolinone derivative that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).[5]

-

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Benzoxazolinone derivatives

-

96-well microtiter plates

-

Incubator

-

-

Procedure:

-

Prepare serial dilutions of the benzoxazolinone derivatives in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that shows no visible growth.

-

To determine the MBC, an aliquot from the wells with no visible growth is plated on agar plates. The MBC is the lowest concentration that shows no colony formation after incubation.

-

Conclusion

The benzoxazolinone scaffold serves as a remarkable platform for the design and development of therapeutic agents with diverse mechanisms of action. From inducing apoptosis in cancer cells to inhibiting key viral and inflammatory proteins, these derivatives have demonstrated significant potential in addressing a range of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to advancing the study and application of benzoxazolinone-based compounds in drug discovery. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. clyte.tech [clyte.tech]

- 8. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. mpbio.com [mpbio.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.unipd.it [research.unipd.it]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel carboxylate-based glycolipids: TLR4 antagonism, MD-2 binding and self-assembly properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-benzoxazolinone: Discovery and History

This technical guide provides a comprehensive overview of 5-Bromo-2-benzoxazolinone, a halogenated derivative of the benzoxazolone heterocyclic scaffold. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's history, synthesis, and physicochemical properties. It further explores the biological activities of the broader benzoxazolone class, suggesting potential mechanisms of action for the title compound.

Introduction

This compound, also known as 5-Bromo-2(3H)-benzoxazolone, is an organic compound featuring a benzene ring fused to an oxazolone ring, with a bromine atom substituted at the 5-position.[1] This versatile molecule serves as a valuable intermediate in organic synthesis and has garnered interest in medicinal chemistry.[2] The benzoxazolone core is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[3] The introduction of a bromine atom at the 5-position significantly influences the molecule's electronic properties and reactivity, making it a key building block for the synthesis of more complex heterocyclic compounds, including potential therapeutic agents and fluorescent probes.[2]

History and Discovery

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrNO₂ | [1] |

| Molecular Weight | 214.02 g/mol | [1] |

| CAS Number | 14733-73-4 | [1] |

| Melting Point | 218-222 °C (lit.), 215 °C | [4][6] |

| Appearance | White to off-white crystalline solid | [2] |

| Purity | ≥ 97% | [6] |

| SMILES | Brc1ccc2OC(=O)Nc2c1 | [6] |

| InChI | 1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | [6] |

Experimental Protocols

General Synthesis of Benzoxazolones from 2-Aminophenols and Urea

The following is a general procedure adapted from historical patent literature for the synthesis of benzoxazolones, which is applicable for the preparation of this compound from 4-bromo-2-aminophenol.[4]

Materials:

-

Substituted 2-aminophenol (e.g., 4-bromo-2-aminophenol)

-

Urea

-

Mineral acid (e.g., hydrochloric acid, sulfuric acid)

-

Water

Procedure:

-

A mixture of the substituted 2-aminophenol and an excess of urea (typically 1.5 to 3 molar equivalents) is prepared in an aqueous solution.[4]

-

A mineral acid is added to the mixture to maintain a pH not exceeding 7 during the reaction.[4]

-

The reaction mixture is heated in a pressure vessel to a temperature ranging from 20 °C to 160 °C. For the synthesis of 5-chloro-benzoxazolone from the corresponding aminophenol, the mixture was heated to 125 °C for half an hour.[4]

-

After cooling to room temperature, the precipitated product is collected.

-

The crude product is suspended in water, and the pH is adjusted to 5-6. The suspension is heated to 100 °C for one hour.[4]

-

After cooling, the purified product is collected by filtration and washed.

Expected Yield: The patent reports high yields for this general method, often exceeding 90%.[4]

Biological Activity and Potential Signaling Pathways

While specific studies detailing the signaling pathways directly modulated by this compound are limited, the broader class of benzoxazolone derivatives has been extensively studied for its biological activities, particularly as anticancer agents.[7][8] Many substituted benzoxazolones have been shown to induce apoptosis (programmed cell death) in cancer cells.[7][8]

A common mechanism by which anticancer agents induce apoptosis is through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, which are the executioner enzymes of apoptosis.[9] Given the reported pro-apoptotic effects of various benzoxazolone derivatives, it is plausible that this compound may exert its potential anticancer effects through a similar mechanism.[7][8]

Below is a diagram illustrating a generalized intrinsic apoptosis pathway that could be triggered by a bioactive compound.

Other signaling pathways, such as the NF-κB and MAPK/ERK pathways, have also been implicated in the biological activities of benzoxazole derivatives and may represent additional or alternative mechanisms of action.[10] Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Applications

This compound is primarily utilized as a chemical intermediate in several fields:

-

Medicinal Chemistry: It is a precursor for the synthesis of novel compounds with potential therapeutic activities, including anticancer, analgesic, and antimicrobial properties.[2][11] The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions.

-

Fluorescent Probes: The benzoxazolone scaffold can be incorporated into larger molecules to create fluorescent dyes for biological imaging and tracking of cellular processes.[2]

-

Agrochemicals: It serves as a building block in the development of new pesticides and herbicides.[1]

-

Materials Science: The compound can be used in the synthesis of polymers to enhance their thermal stability and mechanical properties.[2]

Conclusion

This compound is a significant heterocyclic compound with a history rooted in the broader development of benzoxazolone chemistry. Its synthesis from readily available starting materials and its versatile reactivity make it a valuable tool for researchers in medicinal chemistry, materials science, and beyond. While the full scope of its biological activity and the specific signaling pathways it modulates are still under investigation, the established pro-apoptotic effects of the benzoxazolone class suggest promising avenues for future research into its potential as a therapeutic agent. This guide provides a foundational understanding of this compound, intended to support and inspire further scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Benzoxazole derivatives as new generation of anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-benzoxazolinone and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-benzoxazolinone, a versatile heterocyclic compound with significant applications in pharmaceutical research and organic synthesis. This document details its chemical properties, synonyms, synthesis, and its role in the development of novel therapeutic agents, particularly in oncology.

Chemical Identity and Synonyms

This compound is a brominated derivative of benzoxazolone. It is crucial to recognize its various synonyms to ensure a comprehensive literature search and unambiguous identification. The most common synonym is 5-Bromo-2(3H)-benzoxazolone . Other recognized names include 5-bromo-1,3-benzoxazol-2(3H)-one and 5-Bromobenzo[d]oxazol-2(3H)-one.[1][2][3]

Quantitative Data Summary

A compilation of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 14733-73-4 | [2] |

| Molecular Formula | C₇H₄BrNO₂ | [2] |

| Molecular Weight | 214.02 g/mol | [2] |

| Melting Point | 218-222 °C | [2] |

| Purity | ≥97% | [2] |

| Appearance | White to off-white solid | [4] |

| SMILES String | Brc1ccc2OC(=O)Nc2c1 | [2] |

| InChI Key | DMHTZWJRUUOALC-UHFFFAOYSA-N | [2] |

Synthesis and Derivatization

The synthesis of the this compound core and its subsequent derivatization are pivotal for its application in drug discovery. The bromine atom at the 5-position serves as a versatile handle for various chemical modifications, including N-alkylation and cross-coupling reactions.

General Synthesis of Benzoxazole Derivatives

Experimental Protocol: N-alkylation of 5-Bromoindoles (as a reference for this compound)

The N-alkylation of the benzoxazolinone ring is a common strategy to introduce diverse functional groups and modulate the compound's biological activity. Although a specific protocol for this compound is not detailed, the following procedure for the N-alkylation of a similar compound, 5-bromoindole, provides a valuable reference.[6]

Materials:

-

5-Bromoindole

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Alkylating agent (e.g., Benzyl bromide, Methyl iodide)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: To a solution of 5-bromoindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir at this temperature for 30-60 minutes.

-

Alkylation: Slowly add the alkylating agent (1.1 eq) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

dot

Caption: General workflow for the N-alkylation of 5-bromoindole.

Applications in Drug Discovery and Research

This compound and its derivatives have emerged as promising scaffolds in medicinal chemistry, particularly in the development of anticancer agents. Their biological activity is often attributed to their ability to interact with key signaling pathways involved in cancer progression.

Anticancer and Anti-Angiogenic Effects

Derivatives of this compound have demonstrated significant anticancer effects in various cancer cell lines. For instance, a newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, has shown potent anticancer activity in breast cancer cell lines by inducing apoptosis and inhibiting angiogenesis.[7]

Studies have shown that certain benzoxazole derivatives can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[8][9] Inhibition of VEGFR-2 signaling can effectively suppress the formation of new blood vessels that tumors need to grow and metastasize.

Modulation of Signaling Pathways

The anticancer effects of benzoxazole derivatives are often mediated through the modulation of critical cellular signaling pathways.

Apoptosis Induction: Several studies have reported that benzoxazinone derivatives can induce apoptosis in cancer cells. This programmed cell death is often triggered by the upregulation of tumor suppressor proteins like p53 and pro-apoptotic proteins such as caspases (e.g., caspase-3).[1] One study on a novel benzoxazole derivative in breast cancer cells showed increased levels of cytochrome C and decreased levels of NF-κB and caspase 9, indicating the involvement of the apoptotic pathway.[7]

dot

Caption: Simplified signaling pathways affected by benzoxazole derivatives.

Use as a Fluorescent Probe

Benzoxazole derivatives are known for their fluorescent properties and have been utilized as fluorescent probes in biological research.[4] While a specific protocol for this compound is not available, the general principle involves using the fluorophore to label and visualize specific cellular components or processes.

General Protocol for Live-Cell Imaging with a Fluorescent Probe:

The following is a generalized protocol for using a fluorescent probe for live-cell imaging, which can be adapted for benzoxazole-based probes.[10][11][12]

Materials:

-

Cells of interest cultured on coverslips or imaging dishes

-

Fluorescent probe stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

-

Probe Loading: Dilute the fluorescent probe stock solution to the desired working concentration in cell culture medium. Replace the existing medium with the probe-containing medium and incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C.

-

Washing: Remove the probe-containing medium and wash the cells with warm PBS to remove any unbound probe.

-

Imaging: Add fresh cell culture medium to the cells and image them using a confocal microscope with the appropriate excitation and emission wavelengths for the specific fluorescent probe.

dot

Caption: General experimental workflow for live-cell imaging with a fluorescent probe.

Conclusion

This compound and its synonyms represent a valuable class of compounds for researchers in medicinal chemistry and drug development. Its versatile chemical nature allows for the synthesis of a diverse library of derivatives with potent biological activities, particularly as anticancer agents. The ability of these compounds to modulate key signaling pathways, such as those involved in apoptosis and angiogenesis, underscores their therapeutic potential. Further research into the specific mechanisms of action and the development of detailed experimental protocols will undoubtedly accelerate the translation of these promising molecules into clinical applications.

References

- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-溴-2-苯并噁唑酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 14733-73-4|5-Bromobenzo[d]oxazol-2(3H)-one|BLD Pharm [bldpharm.com]

- 4. This compound [myskinrecipes.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. medicinescience.org [medicinescience.org]

- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Information for 5-Bromo-2-benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 5-Bromo-2-benzoxazolinone (CAS No: 14733-73-4). The following sections detail the hazardous properties, safe handling procedures, emergency protocols, and available toxicological data to ensure the well-being of laboratory and research personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and serious eye irritation.[1][2]

GHS Classification

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Warning | Causes serious eye irritation.[1][2] |

| Skin Irritation | Category 2 | H315 | Warning | Causes skin irritation.[3] |

GHS pictograms associated with these hazards include the exclamation mark (GHS07).

Toxicological Summary

The toxicological properties of this compound have not been fully investigated.[4] The available data is primarily from notifications to the ECHA C&L Inventory and supplier safety data sheets.

| Toxicological Endpoint | Data | Species | Reference |

| Acute Oral Toxicity | Category 4 (GHS) | Not specified | [1][2] |

| Eye Irritation | Category 2A (GHS) | Not specified | [1][2] |

| Skin Irritation | Category 2 (GHS) | Not specified | [3] |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP. | Not applicable | [5] |

Experimental Protocols

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute toxicity of a substance for classification.[6]

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[6]

Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test (mortality or moribund status) determines the next step, i.e., whether to dose another group of animals at a higher or lower dose level.[6]

Methodology:

-

Test Animals: Healthy, young adult rodents (usually rats, preferably females) are used.[6] Animals are fasted prior to administration of the test substance.[4]

-

Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are used.[7]

-

Procedure:

-

The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[4]

-

Each step uses three animals of a single sex (normally females).[6]

-

The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[4]

-

-

Interpretation of Results: The classification is determined by the dose level at which mortality is observed.

Serious Eye Irritation - OECD Test Guideline 405

This test is designed to assess the potential of a substance to cause eye irritation or corrosion.[8][9]

Objective: To determine the potential of a substance to produce irritation or damage to the eye.[8][9]

Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye remains untreated and serves as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[10]

Methodology:

-

Test Animal: Albino rabbits are the preferred species.[10]

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[11]

-

The eyelids are held together for about one second to prevent loss of the material.[10]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[8]

-

The degree of ocular reaction (conjunctival redness, swelling, discharge; corneal opacity; iritis) is scored according to the Draize scale.[11]

-

-

Interpretation of Results: The scores are evaluated in conjunction with the nature and severity of the lesions, and their reversibility or lack of reversibility, to classify the substance.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Type | Specification |